molecular formula C21H16N4O4 B5094877 (4Z)-1-(4-methylphenyl)-4-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]pyrazolidine-3,5-dione

(4Z)-1-(4-methylphenyl)-4-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]pyrazolidine-3,5-dione

Cat. No.: B5094877
M. Wt: 388.4 g/mol
InChI Key: PIIWUSRRZLIJNR-UYRXBGFRSA-N
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Description

(4Z)-1-(4-methylphenyl)-4-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]pyrazolidine-3,5-dione is a complex organic compound characterized by its unique structure, which includes a pyrazolidine-3,5-dione core, a 4-methylphenyl group, and a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-1-(4-methylphenyl)-4-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]pyrazolidine-3,5-dione typically involves multi-step organic reactions. One common approach is the condensation of 4-methylbenzaldehyde with 4-nitrophenylpyrrole in the presence of a base to form the intermediate Schiff base. This intermediate is then cyclized with hydrazine derivatives under controlled conditions to yield the final pyrazolidine-3,5-dione structure.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4Z)-1-(4-methylphenyl)-4-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]pyrazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methyl group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

    Cyclization: The compound can undergo further cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents, Lewis acids.

    Cyclization: Strong acids or bases, elevated temperatures.

Major Products

    Reduction: 1-(4-aminophenyl)-4-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]pyrazolidine-3,5-dione.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Cyclization: Polycyclic compounds with enhanced stability and potential biological activity.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-1-(4-methylphenyl)-4-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]pyrazolidine-3,5-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a suitable candidate for investigating the mechanisms of various biological processes.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of both nitrophenyl and pyrazolidine-3,5-dione moieties suggests possible applications in the development of anti-inflammatory and anticancer agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (4Z)-1-(4-methylphenyl)-4-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]pyrazolidine-3,5-dione involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazolidine-3,5-dione core can interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methylphenyl)-3,5-dioxopyrazolidine: Lacks the nitrophenyl group, resulting in different reactivity and biological activity.

    4-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]pyrazolidine-3,5-dione:

Uniqueness

The combination of the 4-methylphenyl and 4-nitrophenyl groups in (4Z)-1-(4-methylphenyl)-4-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]pyrazolidine-3,5-dione provides a unique set of chemical and biological properties. This dual functionality allows for a broader range of applications and makes it a valuable compound for research and development.

Properties

IUPAC Name

(4Z)-1-(4-methylphenyl)-4-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4/c1-14-4-6-16(7-5-14)24-21(27)19(20(26)22-24)13-18-3-2-12-23(18)15-8-10-17(11-9-15)25(28)29/h2-13H,1H3,(H,22,26)/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIWUSRRZLIJNR-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CN3C4=CC=C(C=C4)[N+](=O)[O-])/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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